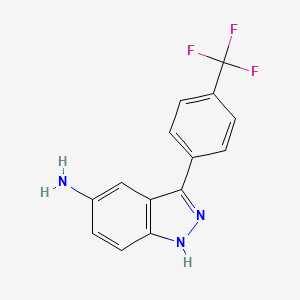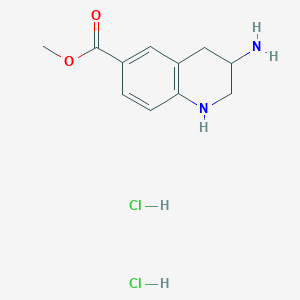
Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride is a chemical compound with significant importance in various fields of scientific research It is a derivative of tetrahydroquinoline, a structure commonly found in many natural products and therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 1,2,3,4-tetrahydroquinoline.
Esterification: The carboxylate group is introduced via esterification reactions using appropriate reagents and catalysts.
Hydrochloride Formation: Finally, the dihydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with different functional groups replacing the amino or ester groups.
Applications De Recherche Scientifique
Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: A closely related compound with similar structural features.
1,2,3,4-Tetrahydroisoquinoline: Another derivative with a similar core structure but different functional groups.
Uniqueness
Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride is unique due to the presence of both amino and ester groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H16Cl2N2O2 |
|---|---|
Poids moléculaire |
279.16 g/mol |
Nom IUPAC |
methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate;dihydrochloride |
InChI |
InChI=1S/C11H14N2O2.2ClH/c1-15-11(14)7-2-3-10-8(4-7)5-9(12)6-13-10;;/h2-4,9,13H,5-6,12H2,1H3;2*1H |
Clé InChI |
HMFIRHZDCKXFEW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)NCC(C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



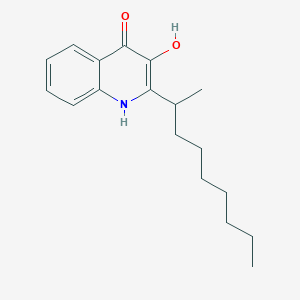
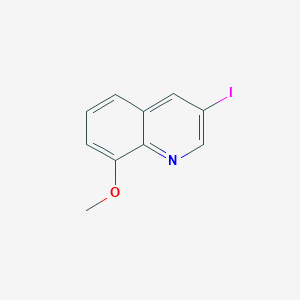

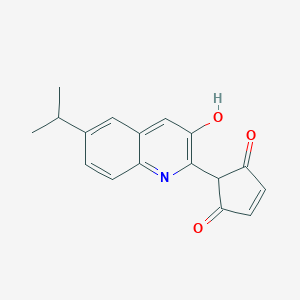
![3-Chloro-7-[di(prop-2-en-1-yl)amino]quinoline-8-carbonitrile](/img/structure/B11842927.png)
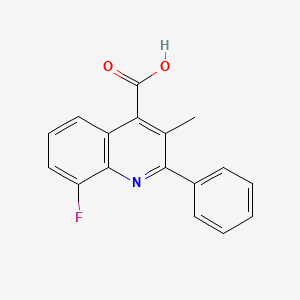

![[2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11842952.png)
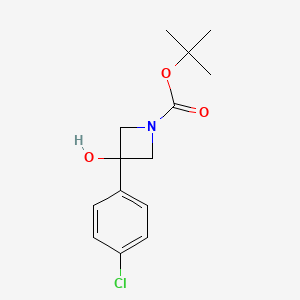


![(3S)-N-(2-Methylpropyl)-N-[(naphthalen-1-yl)methyl]pyrrolidin-3-amine](/img/structure/B11842976.png)
